1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)-

説明

AGN-795 is a biochemical.

生物活性

1H-Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound 1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)- is of particular interest due to its unique structure and potential therapeutic applications.

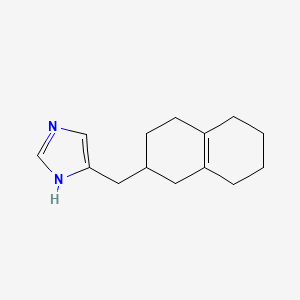

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C_{15}H_{19}N_{2}

- CAS Number : 9855907

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a range of biological activities. The specific compound in focus has been evaluated for its antiproliferative effects on various cancer cell lines and its mechanism of action.

Antitumor Activity

A study focused on the synthesis and evaluation of imidazole derivatives demonstrated that similar compounds exhibit significant antitumor activity. For instance:

- Compound 4f , a related imidazole derivative, showed an IC50 value of 18.53 µM against HeLa cells. It induced apoptosis by modulating the expression of apoptosis-related proteins such as Bax and Bcl-2 .

The mechanism by which imidazole compounds exert their biological effects often involves:

- Induction of Apoptosis : Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Cell Cycle Arrest : Many imidazole derivatives have been shown to induce cell cycle arrest in cancer cells.

Study 1: Antiproliferative Effects

In a comparative study involving various imidazole derivatives:

- Cell Lines Tested : A549 (lung cancer), SGC-7901 (gastric cancer), HeLa (cervical cancer).

- Results : The tested compounds exhibited selective toxicity towards cancer cells compared to normal cells. For example, the selectivity index for compound 4f was significantly higher than standard chemotherapeutics like 5-FU and MTX .

Study 2: Viral Inhibition

Another aspect of research explored the antiviral properties of imidazole derivatives against Hepatitis C virus (HCV):

- Activity Measurement : Compounds were tested against HCV genotype 1b using a subgenomic replicon system.

- Results : Several synthesized compounds showed EC50 values less than 1 µM, indicating potent antiviral activity .

Data Tables

| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |

|---|---|---|---|

| 1H-Imidazole Derivative | 18.53 | HeLa | Apoptosis induction |

| Compound 4f | <20 | A549 | Cell cycle arrest |

| Compound X | <1 | HCV Replicon | Viral replication inhibition |

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Applications

1H-Imidazole derivatives are known for their biological activities. The compound in focus is being studied for its potential as an antimicrobial agent. Research indicates that imidazole compounds exhibit significant activity against a range of pathogens, making them valuable in developing new antibiotics .

Case Study: Antimicrobial Activity

A study conducted on various imidazole derivatives demonstrated that modifications to the naphthalene moiety can enhance antibacterial properties. For instance, the introduction of different substituents on the naphthalene ring was found to affect the potency against Gram-positive and Gram-negative bacteria .

Agricultural Science

Pesticidal Properties

The compound has shown promise as a pesticide. Imidazole derivatives are often utilized in agrochemicals due to their ability to inhibit specific enzymes in pests. This mechanism of action allows for targeted pest control while minimizing harm to beneficial insects .

Case Study: Insecticidal Activity

Research published in agricultural journals highlights the effectiveness of imidazole-based pesticides against common agricultural pests. For example, a derivative similar to 1H-Imidazole, 5-((1,2,3,4,5,6,7,8-octahydro-2-naphthalenyl)methyl)- was tested against aphids and exhibited significant mortality rates at low concentrations .

Materials Science

Polymer Chemistry

The incorporation of imidazole compounds into polymer matrices has been explored for developing advanced materials with enhanced properties. The unique chemical structure allows for improved thermal stability and mechanical strength in polymers .

Case Study: Conductive Polymers

A recent study investigated the use of imidazole derivatives in creating conductive polymer composites. The results indicated that adding the compound improved electrical conductivity and thermal stability compared to traditional polymer systems .

Data Tables

特性

IUPAC Name |

5-(1,2,3,4,5,6,7,8-octahydronaphthalen-2-ylmethyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-13-7-11(5-6-12(13)3-1)8-14-9-15-10-16-14/h9-11H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJKNSWRBCTLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)CCC(C2)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226571-05-7 | |

| Record name | AGN-795 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226571057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-795 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJG7975GO5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。